![molecular formula C18H14O6 B14471734 7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one CAS No. 72357-36-9](/img/structure/B14471734.png)
7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one is a natural product derived from plant sources. It is a complex organic compound with the empirical formula C19H16O7 and a molecular weight of 356.33 g/mol . This compound is known for its unique structure, which includes a dioxolo ring fused to a chromenone core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one typically starts from benzo[d][1,3]dioxol-5-ol. This precursor is reacted with 3-bromopropanoic acid, followed by the reaction with oxalyl chloride to afford 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one . The aldol condensation of this intermediate with aromatic aldehydes leads to the formation of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach involves multi-step organic synthesis under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including cytotoxic effects on cancer cells.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-diabetic effects.
Industry: Utilized in the development of nutraceuticals and natural products.
Mechanism of Action
The mechanism of action of 7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating certain signaling pathways . The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins and enzymes involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 7,9-Dimethoxy-6-(4-methoxyphenyl)-8H-1,3-dioxolo[4,5-g]benzopyran-8-one
- 6-(3,4-Dimethoxyphenyl)-4,7,9-trimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one
Uniqueness
What sets 7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one apart from similar compounds is its unique dioxolo ring fused to the chromenone core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
72357-36-9 |
|---|---|
Molecular Formula |
C18H14O6 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
7,9-dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C18H14O6/c1-20-17-13-11(8-12-16(17)23-9-22-12)24-15(18(21-2)14(13)19)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
InChI Key |
FMGYNNLSADZXSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC3=C1OCO3)OC(=C(C2=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


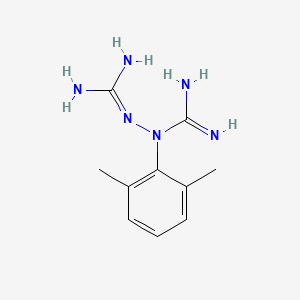
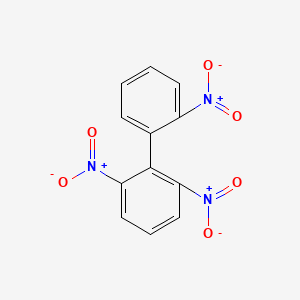
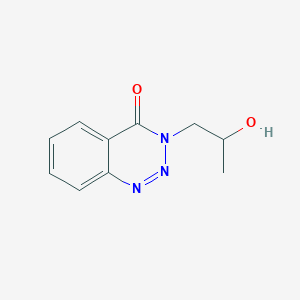
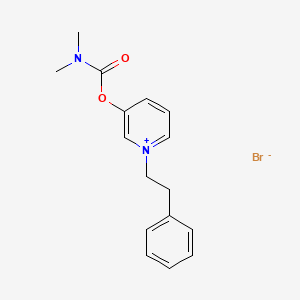

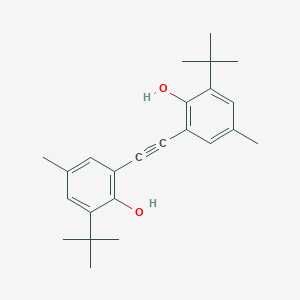
![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
![[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate](/img/structure/B14471712.png)
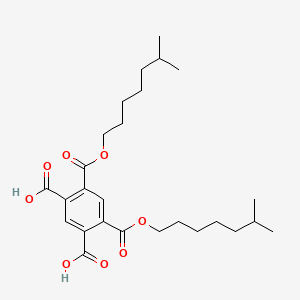
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)


![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)
